molecular formula C22H27N3O4 B2680321 1-(3,4-Dimethoxybenzyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea CAS No. 954588-79-5

1-(3,4-Dimethoxybenzyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea

Cat. No.: B2680321
CAS No.: 954588-79-5
M. Wt: 397.475
InChI Key: OEXIIBQKQQDNIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dimethoxybenzyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea is a useful research compound. Its molecular formula is C22H27N3O4 and its molecular weight is 397.475. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Iron(III) Complexes as Functional Models for Catechol Dioxygenases

Research involving iron(III) complexes of monophenolate ligands, including structures resembling 1-(3,4-Dimethoxybenzyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea, demonstrates their role as structural and functional models for catechol dioxygenase enzymes. These complexes provide insights into the stereoelectronic properties of the ligands, which are crucial for understanding enzyme activity in biological systems (Velusamy et al., 2004).

Synthesis of Conducting Polymers

Derivatives of bis(pyrrol-2-yl) arylenes, which can be structurally related to this compound, have been synthesized for the development of conducting polymers. These polymers are created through electropolymerization and have potential applications in electronic devices due to their low oxidation potentials and stability in the conducting form (Sotzing et al., 1996).

Orexin Receptor Antagonists for Compulsive Behavior

Compounds structurally similar to this compound have been evaluated for their role as orexin receptor antagonists. These antagonists are studied for their potential in treating behaviors like binge eating in rats, offering insights into the development of treatments for compulsive disorders in humans (Piccoli et al., 2012).

Molecular Complexation in Crystal Engineering

Studies involving molecular complexes formed between biphenyl/stilbene and pyridine-1-oxide, which are structurally similar to the subject compound, are aimed at assessing design strategies for materials with nonlinear optical behavior. Such research is vital in advancing our understanding of materials science, particularly in the field of optics (Muthuraman et al., 2001).

Anti-HIV Activity of Urea Derivatives

Urea derivatives, similar in structure to this compound, have been synthesized and evaluated for their potential as anti-HIV agents. These compounds, including those with anti-HIV-1 activity, demonstrate the potential of urea derivatives in therapeutic applications (Sakakibara et al., 2015).

Properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-3-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4/c1-15-4-7-18(8-5-15)25-14-17(11-21(25)26)13-24-22(27)23-12-16-6-9-19(28-2)20(10-16)29-3/h4-10,17H,11-14H2,1-3H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEXIIBQKQQDNIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NCC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.